molecular formula C9H6N4O2 B186243 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide CAS No. 23190-84-3

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Cat. No. B186243
CAS RN: 23190-84-3
M. Wt: 170.17 g/mol
InChI Key: KTPUWYZVYDVLTO-UHFFFAOYSA-N
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Description

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .


Synthesis Analysis

The synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .


Molecular Structure Analysis

The molecular formula of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is C9H6N4O2, with a molecular weight of 202.170 .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .


Physical And Chemical Properties Analysis

The IR spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .

Scientific Research Applications

  • Synthesis of New Quinoxaline Derivatives :

    • A study by Laskina, Mel’nikova, & Tselinskii (2012) in the Russian Journal of Organic Chemistry synthesized new derivatives of quinoxaline and quinoxaline 1,4-dioxide, starting from 2-aminoquinoxaline-3-carbonitrile 1,4-dioxides. These compounds have potential applications in organic chemistry and pharmacology (Laskina, Mel’nikova, & Tselinskii, 2012).
  • Antitrypanosomal Activity :

    • A study by Varela et al. (2012) demonstrated that Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides showed enhanced anti-Trypanosoma cruzi activity, suggesting their potential use in treating Chagas disease (Varela et al., 2012).
  • Cancer Research :

    • Research by Buravchenko et al. (2020) in Bioorganic Chemistry identified derivatives of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides as potent inhibitors of HIF-1α, exhibiting strong antiestrogenic potencies in breast cancer cells. This indicates their potential application in developing anticancer agents (Buravchenko et al., 2020).
  • Complexation with Palladium and Copper :

    • Benítez et al. (2011) showed that Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides modified the anti-Trypanosoma cruzi activity of these ligands. This study highlights the potential of metal complexation in enhancing the medicinal properties of these compounds (Benítez et al., 2011).
  • Vanadyl Complexes for Hypoxia-cytotoxicity :

    • Vieites et al. (2006) synthesized vanadyl complexes with 3-aminoquinoxaline-2-carbonitrile-N1,N4-dioxide derivatives, showing high cytotoxicity in hypoxic conditions, suggesting their potential as selective hypoxia-cytotoxins in cancer therapy (Vieites et al., 2006).
  • Antimalarial Activity :

    • A study by Zarranz et al. (2005) found that quinoxaline 1,4-dioxide derivatives exhibited significant antimalarial activity against Plasmodium falciparum, indicating their potential application in malaria treatment (Zarranz et al., 2005).

Future Directions

The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.

properties

IUPAC Name

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCESZATUMTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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